3-[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]propanoic acid
Overview
Description
3-[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]propanoic acid: is an organic compound that features a pyrazole ring substituted with a but-2-yn-1-yl group and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]propanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Substitution with But-2-yn-1-yl Group: The pyrazole ring is then alkylated with but-2-yn-1-yl bromide in the presence of a base such as potassium carbonate.
Introduction of the Propanoic Acid Moiety: The final step involves the carboxylation of the substituted pyrazole using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the but-2-yn-1-yl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the triple bond in the but-2-yn-1-yl group, converting it to a double or single bond.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated pyrazoles or pyrazole derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 3-[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]propanoic acid is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. The pyrazole ring is a common motif in many biologically active molecules, and the presence of the but-2-yn-1-yl group can enhance the compound’s binding affinity and specificity towards biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-performance materials.
Mechanism of Action
The mechanism of action of 3-[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, while the but-2-yn-1-yl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[1-(but-2-yn-1-yl)-1H-pyrazol-5-yl]propanoic acid
- 3-[1-(but-2-yn-1-yl)-1H-pyrazol-3-yl]propanoic acid
- 3-[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]acetic acid
Uniqueness
3-[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]propanoic acid is unique due to the specific positioning of the but-2-yn-1-yl group and the propanoic acid moiety on the pyrazole ring. This configuration can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
3-(1-but-2-ynylpyrazol-4-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-2-3-6-12-8-9(7-11-12)4-5-10(13)14/h7-8H,4-6H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQMAPLATMOCBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C=C(C=N1)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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